REACTION_CXSMILES
|
[C:1]1([S:11]([O-:14])(=[O:13])=[O:12])[C:10]2[C:4]([CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:3][CH:2]=1.[Na+].C(O)(=O)CCCCCCCCCCCCCCCCC>>[C:1]1([S:11]([OH:14])(=[O:12])=[O:13])[C:10]2[C:4]([CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:3][CH:2]=1 |f:0.1|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C2C=CC=CC=C12)S(=O)(=O)[O-].[Na+]
|
Name
|
hydroxypropylcellulose-M
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
282 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Each 160 mg of it was filled in a capsule No
|
Type
|
TEMPERATURE
|
Details
|
to cool with air of the room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C2C=CC=CC=C12)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |